3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Description
3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20N6O3S and its molecular weight is 388.45. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole and pyrimidine derivatives are known to interact with a variety of biological targets. For example, imidazole is the core structure of many natural products such as histidine and histamine . Pyrimidine is a key component of nucleic acids, which are essential for life .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structures and targets. For instance, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, and antiviral activities .
Biochemical pathways
These compounds can affect numerous biochemical pathways. For example, histamine, an imidazole derivative, plays a crucial role in the immune response, acting as a mediator of inflammation .
Pharmacokinetics
The ADME properties of these compounds can also vary. Many imidazole derivatives are highly soluble in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of action
The molecular and cellular effects of these compounds depend on their specific targets and modes of action. For example, some imidazole derivatives can inhibit the growth of bacteria, leading to their use as antibiotics .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of these compounds. For example, the amphoteric nature of imidazole (it can act as both an acid and a base) allows it to participate in various chemical reactions depending on the pH of the environment .
Biochemical Analysis
Biochemical Properties
3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may inhibit enzymes like cytochrome P450, affecting drug metabolism and detoxification processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These effects are mediated through its interactions with specific receptors and transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 enzymes can lead to competitive inhibition, altering the metabolism of other substrates. Additionally, this compound can influence gene expression by binding to transcription factors or modifying chromatin structure, thereby affecting the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but may degrade over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression, without significant toxicity. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is essential for predicting its behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. Its activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular metabolism .
Properties
IUPAC Name |
3-methoxy-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-13-18-8-9-23(13)17-11-16(20-12-21-17)19-6-7-22-27(24,25)15-5-3-4-14(10-15)26-2/h3-5,8-12,22H,6-7H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBBJALINDMPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.